
3-Bromotoluene
Overview
Description
3-Bromotoluene (CAS 591-17-3), also known as 1-bromo-3-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₇Br and a molecular weight of 171.03 g/mol . It is a colorless liquid at room temperature with a boiling point of 183.7°C, a melting point of -39.93°C, and a density of 1.41 g/mL . The compound is insoluble in water but miscible with organic solvents like ethanol and diethyl ether .
This compound serves as a versatile intermediate in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Stille, and direct C–H arylation) for constructing biaryl structures . It is also used in medicinal chemistry for synthesizing antitrypanosomal agents and in agrochemical production . Safety data classify it as toxic (if swallowed or in contact with skin) and flammable (flash point: 60°C), requiring careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromotoluene can be synthesized through several methods. One common laboratory method involves the diazotization of 3-bromo-4-aminotoluene followed by reduction. The process involves stirring a mixture of 95% ethanol, concentrated sulfuric acid, and 3-bromo-4-aminotoluene, cooling it to 10°C, and adding sodium nitrite solution while maintaining the temperature below 10°C. After stirring for 20 minutes, copper powder is added, and the mixture is heated carefully until the reaction starts, releasing nitrogen gas and forming acetaldehyde. The organic phase is then separated, washed, dried, and distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via bromination of toluene using bromine in the presence of a catalyst such as iron(III) bromide. This method allows for the selective bromination at the meta position to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form 3-bromobenzaldehyde or 3-bromobenzoic acid using oxidizing agents like potassium permanganate.
Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed cyanation reactions in the presence of potassium hexacyanoferrate(II) as the cyanide surrogate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.
Oxidation: Potassium permanganate or chromium trioxide.
Palladium-Catalyzed Reactions: Palladium catalysts and potassium hexacyanoferrate(II).
Major Products:
- 3-Bromobenzaldehyde
- 3-Bromobenzoic Acid
- Trisubstituted Alkenylboranes (from palladium-catalyzed reactions with alkynyltriarylborates) .
Scientific Research Applications
Scientific Research Applications
3-Bromotoluene serves as a critical intermediate in various chemical reactions and analytical methods:
-
Organic Synthesis :
- Utilized as a building block for synthesizing pharmaceuticals and agrochemicals.
- Participates in palladium-catalyzed reactions, such as cyanation and coupling reactions.
-
Analytical Chemistry :
- Employed in the precise determination of bromine isotope ratios using Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS).
- Acts as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms.
-
Environmental Studies :
- Applied in detecting and quantifying pollutants in air, soil, and water samples.
-
Metabolic Studies :
- Used to trace biochemical pathways due to its stable isotope labeling properties.
Several studies highlight the practical applications of this compound:
-
Metabolic Pathway Tracing :
- A study demonstrated the use of this compound to trace metabolic pathways in microbial systems. The stable isotope labeling enabled precise tracking of metabolic fluxes and interactions within biochemical networks.
-
Pharmacokinetics :
- In pharmacokinetic studies, researchers employed this compound to investigate drug metabolism rates. The stable isotope allowed for more accurate measurements compared to non-labeled compounds.
-
Synthesis of Complex Molecules :
- Research indicated that this compound can be transformed into various complex organic molecules through well-established synthetic routes involving bromination and further functionalization.
Mechanism of Action
The mechanism of action of 3-bromotoluene primarily involves its reactivity as an aryl bromide. The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. In palladium-catalyzed reactions, this compound undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Bromotoluene and 4-Bromotoluene
The position of the bromine and methyl groups on the benzene ring significantly influences reactivity and physical properties.
Table 1: Physical Properties of Bromotoluene Isomers
- Reactivity in Direct Arylation : In Pd-catalyzed reactions with pyromellitic diimide (PMDI), 4-bromotoluene achieved the highest yield (95%), while 2- and This compound showed comparable conversions, suggesting weaker steric effects for meta-substituted derivatives .
- Steric and Electronic Effects : The meta-methyl group in this compound introduces torsional strain between the phenyl ring and the PMDI core, slightly reducing reactivity compared to the para isomer .
Halogenated Derivatives: 3-Chlorotoluene and 3-Iodotoluene
Halogen identity impacts reactivity in cross-coupling reactions due to differences in bond strength and leaving-group ability.
Table 2: Reactivity in Glycosyl Stille Cross-Coupling*
Substrate | Yield (%) | Relative Reactivity Trend |
---|---|---|
3-Chlorotoluene | 14 | Cl < Br < I |
This compound | 53 | |
3-Tolyl Triflate | 21 | Triflate < Br |
*Reaction with β-D-glucose stannane .
- Key Insight : Despite the general trend I > Br > Cl in Stille coupling, this compound outperformed both 3-chlorotoluene and the triflate derivative, highlighting its balance of reactivity and stability .
Dihalogenated Analog: 3-Bromo-5-chlorotoluene
This compound (CAS 329944-72-1) features bromine and chlorine substituents on the toluene ring, enhancing its electrophilicity.
Table 3: Comparison with this compound
Property | This compound | 3-Bromo-5-chlorotoluene |
---|---|---|
Molecular Formula | C₇H₇Br | C₇H₆BrCl |
Molecular Weight | 171.03 | 205.48 |
Applications | Cross-coupling | Specialty synthesis* |
*Limited data in evidence; inferred from structural similarity .
- Reactivity : The electron-withdrawing chlorine substituent likely increases the reactivity of the bromine atom in further substitutions, though specific data are unavailable in the provided evidence .
Heteroaryl Bromides: 3-Bromoquinoline
Heteroaryl bromides like 3-bromoquinoline exhibit distinct reactivity due to their electron-deficient aromatic systems.
- Pd-Catalyzed Coupling: 3-Bromoquinoline achieved excellent yields (e.g., 78–87%) in coupling reactions, outperforming this compound (53%) in some cases . This difference arises from the quinoline ring’s ability to stabilize transition states via coordination to Pd .
Key Research Findings
Steric Effects : The meta-substitution in this compound causes minimal steric hindrance compared to ortho isomers, enabling moderate reactivity in arylation reactions .
Halogen Reactivity : Bromine’s optimal balance of bond strength and leaving-group ability makes this compound superior to chloro and iodo analogs in Stille coupling .
Safety Profile : this compound shares hazards (toxicity, flammability) with other halogenated toluenes, necessitating standardized handling protocols .
Biological Activity
3-Bromotoluene (CAS Number: 591-17-3) is a brominated aromatic compound that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicological effects, and relevant research findings.
- Molecular Formula : C₇H₇Br
- Molecular Weight : 171.03 g/mol
- Boiling Point : 183.7 °C
- Melting Point : -40 °C
- Density : 1.41 g/mL at 25 °C
Biological Activity Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity can be classified into several categories:
Toxicological Profile
The toxicological profile of this compound is crucial for understanding its safety in industrial and laboratory settings:
Toxicity Parameter | Value |
---|---|
LC50 (rat) | 6800 mg/m³ |
Flash Point | 60 °C |
Hazard Classification | Acute Tox. 3 (Inhalation), Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2 |
Antimicrobial Activity Study
A study published in Chemical Communications explored the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Neurotoxicity Assessment
Research assessing the neurotoxic effects of solvents found that exposure to high concentrations of this compound resulted in notable behavioral changes in animal models, including impaired motor coordination and cognitive deficits . This highlights the importance of monitoring exposure levels in occupational settings.
Skin Irritation Studies
A dermatological study evaluated the irritant potential of various organic solvents, including this compound. The findings confirmed that it can induce contact dermatitis, emphasizing the need for protective measures during handling .
Q & A
Q. How can I design a regioselective synthesis of 3-Bromotoluene while minimizing ortho/para byproducts?
Answer:
Regioselective bromination of toluene derivatives requires careful control of reaction conditions. The methyl group in toluene is an ortho/para-directing group, but steric and electronic factors can influence selectivity.
- Methodology : Use Lewis acids like FeBr₃ to polarize Br₂, enhancing electrophilic substitution. Lower temperatures (0–5°C) and controlled stoichiometry (limiting Br₂) favor meta-substitution due to reduced reactivity of the intermediate sigma complex .
- Validation : Monitor reaction progress via GC-MS or HPLC to quantify byproducts. Compare retention times with authentic samples of ortho- and para-bromotoluene.
Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?
Answer:
- ¹H NMR : The meta-substituted aromatic protons exhibit distinct splitting patterns. For this compound, the methyl group (-CH₃) causes deshielding of adjacent protons, producing a singlet at δ ~2.3 ppm. Aromatic protons show a doublet of doublets (J ≈ 8 Hz) due to coupling with adjacent H atoms .
- ¹³C NMR : The meta-substituted carbon (C-3) resonates at δ ~122 ppm, distinct from ortho/para isomers.
- IR Spectroscopy : The C-Br stretch appears at ~560 cm⁻¹, with minor shifts depending on substitution pattern.
Q. How should I resolve contradictions in reported solubility data for this compound in aqueous systems?
Answer:
Discrepancies in solubility data (e.g., 0.02–0.05 g/L at 25°C) may arise from experimental variables:
- Temperature Control : Small fluctuations (±1°C) significantly impact hydrophobic compounds. Use a thermostated bath for measurements .
- Purity : Trace impurities (e.g., residual solvents) alter solubility. Validate purity via GC or Karl Fischer titration.
- Method : Compare shake-flask vs. column-elution techniques. Shake-flask methods may overestimate solubility due to incomplete phase separation .
Q. What safety protocols are critical when handling this compound in kinetic studies?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (TLV: 0.1 ppm) .
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent environmental contamination.
- Storage : Keep in amber glass under nitrogen to prevent photolytic degradation and moisture absorption .
Q. How can I design a computational study to predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. Optimize geometries at the B3LYP/6-31G(d) level.
- Focus Parameters : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior. Compare with experimental Suzuki-Miyaura coupling yields.
- Validation : Correlate computed activation energies with experimental rate constants (Arrhenius plots) .
Q. What strategies mitigate side reactions during functionalization of this compound in Grignard reactions?
Answer:
- Temperature Control : Maintain reactions below -10°C to suppress Wurtz coupling.
- Solvent Choice : Use anhydrous THF or diethyl ether to stabilize the Grignard reagent.
- Quenching : Add saturated NH₄Cl slowly to prevent exothermic decomposition .
Q. How do I analyze conflicting literature reports on the environmental persistence of this compound?
Answer:
- Source Evaluation : Prioritize peer-reviewed studies using OECD 301/302 biodegradability tests.
- Variables : Note differences in microbial consortia, pH, and temperature across studies.
- Half-Life Estimation : Use QSAR models (e.g., EPI Suite) to predict degradation pathways and compare with empirical data .
Properties
IUPAC Name |
1-bromo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Record name | M-BROMOTOLUENE | |
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DSSTOX Substance ID |
DTXSID3024659 | |
Record name | 3-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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Physical Description |
M-bromotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
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Boiling Point |
362.7 °F at 760 mmHg (NTP, 1992), 183.7 °C at 760 mm Hg | |
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Flash Point |
140 °F (NTP, 1992), 60 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in chloroform, Soluble in ethanol and acetone, miscible in ether, Water solubility = 51.3 mg/l | |
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Density |
1.41 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4099 at 20 °C/4 °C | |
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Vapor Pressure |
1 mmHg at 58.6 °F (NTP, 1992), 1.53 [mmHg], Vapor pressure = 0.145 kPa (1.09 mm Hg) at 25 °C | |
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Color/Form |
LIQUID | |
CAS No. |
591-17-3 | |
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Melting Point |
-40 °F (NTP, 1992), -39.8 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19914 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-BROMOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.